Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate
Description
Discovery and Historical Context of Pyrimidine-Based Heterocycles
The historical development of pyrimidine chemistry traces its origins to the early 19th century, establishing a rich foundation for understanding compounds such as methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate. The discovery timeline began in 1818 when Brugnatelli produced alloxan, identified as 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione, through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This pioneering work laid the groundwork for subsequent investigations into the pyrimidine family of compounds, though the systematic study of these heterocycles would not commence for several decades.
The formal recognition and systematic investigation of pyrimidines began in earnest during the 1880s. In 1884, Pinner initiated comprehensive studies of pyrimidine derivatives by developing synthetic methods involving the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to nomenclature, as he proposed the term "pyrimidin" in 1885, establishing the linguistic foundation for this important class of heterocycles. The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman accomplished its synthesis through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The understanding of pyrimidine's biological significance emerged through studies of nucleic acid components. Pyrimidine serves as the core structure for three essential nucleobases: cytosine, thymine, and uracil, which form fundamental building blocks of deoxyribonucleic acid and ribonucleic acid. This biological relevance has driven extensive research into pyrimidine derivatives, as these compounds can interact with enzymes, genetic materials, and various biocomponents within cellular systems. The structural characteristics of pyrimidine, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, distinguish it from other diazines such as pyrazine and pyridazine, each possessing unique nitrogen positioning patterns.
Contemporary pyrimidine research has expanded to encompass diverse applications ranging from pharmaceutical development to agricultural chemistry. The synthesis of complex pyrimidine derivatives like this compound reflects the evolution from simple heterocycle preparation to sophisticated molecular engineering. Modern synthetic strategies employ multiple approaches, including condensation reactions of carbonyl compounds with amines, cross-coupling chemistry for substituent introduction, and advanced functionalization techniques that enable the construction of highly substituted pyrimidine systems.
Structural Significance of Fluorophenyl and Isopropyl Substituents in Pyrimidine Derivatives
The incorporation of fluorophenyl and isopropyl substituents in this compound reflects strategic considerations in molecular design that influence both chemical reactivity and potential biological activity. The 4-fluorophenyl group at the 4-position of the pyrimidine ring introduces significant electronic and steric modifications that affect the overall molecular properties. Fluorine substitution on aromatic systems is known to alter electron density distribution, increase lipophilicity in certain contexts, and enhance metabolic stability, making fluorinated pyrimidine derivatives particularly valuable in pharmaceutical applications.
Research into fluorinated pyrimidine derivatives has demonstrated enhanced antimicrobial activity compared to non-fluorinated analogs. Studies examining various fluorinated pyrimidine compounds showed significant activity against Bacillus subtilis and Staphylococcus aureus (gram-positive bacteria), Escherichia coli and Pseudomonas aeruginosa (gram-negative bacteria), and Candida albicans (fungi). The presence of fluorine atoms generally increased antimicrobial activity, particularly at concentrations of 50 milligrams per disk, with especially pronounced biocidal effects toward gram-positive bacteria. The enhanced biological activity of fluorinated compounds may be attributed to the unique electronic properties of fluorine and its ability to participate in specific molecular interactions.
The isopropyl substituent at the 6-position contributes to the compound's lipophilic character and may influence molecular conformation through steric interactions. Isopropyl groups provide branched alkyl functionality that can affect solubility profiles, membrane permeability, and binding interactions with biological targets. In studies of related pyrimidine derivatives, compounds bearing isopropyl substituents have shown noteworthy biological activities. For instance, research on pyrimidine derivatives with para-isopropyl substituents demonstrated strong inhibitory activity against protein tyrosine phosphatase 1B, with one compound achieving an inhibitory concentration value of 2.74 ± 0.03 micromolar.
The structural arrangement of substituents in this compound creates a complex three-dimensional molecular architecture that influences its chemical behavior. The compound exhibits a molecular weight of 290.29 daltons and a molecular formula of C₁₅H₁₅FN₂O₃, indicating a substantial organic molecule with multiple functional groups. The positioning of the fluorophenyl group at the 4-position and the isopropyl group at the 6-position creates an asymmetric substitution pattern that eliminates molecular symmetry, potentially leading to enhanced selectivity in biological interactions.
Table 1: Structural and Physical Properties of this compound
The synergistic effects of multiple substituents in pyrimidine derivatives have been extensively studied in the context of structure-activity relationships. The combination of electron-withdrawing fluorine atoms with electron-donating alkyl groups creates a balanced electronic environment that can be fine-tuned for specific applications. Research has shown that the nature and position of substituents on the pyrimidine ring significantly influence biological activity, with optimal activity often requiring specific substitution patterns.
Role of Ester Functionalization in Pyrimidine Reactivity and Applications
The methyl ester functionality at the 5-carboxylate position of this compound serves multiple crucial roles in determining the compound's chemical reactivity, stability, and potential applications. Ester groups represent versatile functional handles that can undergo various transformations while also modulating the physicochemical properties of the parent molecule. The strategic placement of the ester group at the 5-position of the pyrimidine ring creates opportunities for selective chemical modifications and provides a reactive site for further synthetic elaboration.
Pyrimidine-5-carboxylate derivatives have gained considerable attention in synthetic organic chemistry due to their utility as intermediates in the preparation of more complex heterocyclic systems. Patent literature reveals extensive research into pyrimidine-5-carboxylate compounds and their preparation methods, with applications spanning from herbicide development to pharmaceutical synthesis. The synthetic routes to such compounds typically involve multi-step procedures starting from readily available precursors such as urea, ethyl acetoacetate, and substituted benzaldehydes, followed by oxidation and esterification reactions.
The reactivity profile of pyrimidine-5-carboxylate esters enables diverse chemical transformations that expand their synthetic utility. Ester hydrolysis can provide access to the corresponding carboxylic acid, which serves as a precursor for amide formation, acid chloride preparation, and other carbonyl-based transformations. Additionally, the ester group can participate in transesterification reactions, allowing for the modification of the alkyl component to tune solubility and other physicochemical properties. Recent advances in pyrimidine chemistry have demonstrated protection-free synthetic strategies for C5-functionalized pyrimidine derivatives, highlighting the importance of ester groups in facilitating selective transformations.
Research into C5-functionalized pyrimidine nucleosides has revealed efficient methods for introducing various carbon substituents, including carboxyl, nitrile, ester, amide, and amidine groups, starting from unprotected pyrimidine precursors. These synthetic approaches involve trifluoromethylation followed by alkaline transformation of the trifluoromethyl group to introduce C5-carbon substituents. Such methodologies demonstrate the versatility of ester-functionalized pyrimidines as synthetic intermediates and highlight their role in accessing diverse pyrimidine derivatives with potential biological activities.
The ester functionality also influences the molecular recognition properties of pyrimidine derivatives. Studies of related compounds have shown that ester groups can participate in hydrogen bonding interactions, affect molecular conformation, and modulate binding affinity with biological targets. In the context of enzyme inhibition studies, pyrimidine derivatives bearing ester groups have demonstrated significant inhibitory activities against various enzymes, including alpha-glucosidase, dipeptidyl peptidase-4, and protein tyrosine phosphatase 1B. The ester group contributes to the overall binding interactions through both electronic effects and conformational constraints.
Table 2: Synthesis and Reactivity Patterns of Pyrimidine-5-carboxylate Derivatives
The applications of pyrimidine-5-carboxylate derivatives extend beyond synthetic chemistry into agricultural and pharmaceutical domains. Patent literature describes their use as herbicides and plant growth regulators, where the ester functionality contributes to the compounds' ability to control broad-leaved weeds while maintaining safety for graminaceous crops. The selective herbicidal activity demonstrates the importance of precise structural modifications in achieving desired biological effects while minimizing off-target interactions.
Contemporary research continues to explore novel applications for ester-functionalized pyrimidine derivatives. Deconstruction-reconstruction strategies have been developed for pyrimidine diversification, enabling the transformation of pyrimidine-containing compounds into various other nitrogen heteroaromatics. These approaches involve converting pyrimidines into N-arylpyrimidinium salts, followed by cleavage to form three-carbon iminoenamine building blocks that can be used for heterocycle-forming reactions. Such methodologies highlight the continued evolution of pyrimidine chemistry and the ongoing importance of functional group manipulation in accessing diverse chemical space.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-8(2)12-11(14(19)21-3)13(18-15(20)17-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCLAUZCCGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468337 | |
| Record name | 4-(4-fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488798-37-4 | |
| Record name | Methyl 6-(4-fluorophenyl)-1,2-dihydro-4-(1-methylethyl)-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488798-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenyl)-2-hydroxy-6-isopropyl-5-methoxycarbonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Hydroxyl (-OH) Group : The target compound’s hydroxyl group facilitates strong intramolecular hydrogen bonding (e.g., C-H⋯O interactions), influencing its conformational stability and solubility. This contrasts with sulfonyl (-SO₂CH₃) or sulfonamide (-N(Me)SO₂Me) substituents, which enhance electron-withdrawing effects and may improve metabolic stability in drug intermediates .
Crystallographic and Hydrogen Bonding Comparisons
Crystal Structures:
Hydrogen Bonding:
- Sulfonyl-containing analogues rely on weaker C-H⋯O interactions, as observed in their crystal structures .
Biological Activity
Methyl 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carboxylate (CAS Number: 488798-37-4) is a pyrimidine derivative with potential biological activity that has garnered interest in medicinal chemistry. This compound's structure includes a fluorophenyl group and a hydroxyl group, which may contribute to its pharmacological properties. This article reviews its biological activities, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₅H₁₅FN₂O₃
- Molecular Weight : 290.29 g/mol
- LogP : 2.898 (indicates moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
Research indicates that compounds in the pyrimidine class often exhibit inhibitory effects on enzymes involved in key metabolic pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit kinases, which play crucial roles in cell signaling and proliferation . The specific inhibitory profile of this compound remains to be fully characterized, but its structural similarities suggest potential activity against Janus Kinases (JAKs) or other tyrosine kinases.
Anti-inflammatory Effects
Pyrimidines have also been studied for their anti-inflammatory properties. Compounds that inhibit JAKs can reduce the production of pro-inflammatory cytokines, thus alleviating conditions such as rheumatoid arthritis and psoriasis. The potential application of this compound in these areas warrants further investigation .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various pyrimidine derivatives found that modifications to the phenyl group significantly affected biological activity. The introduction of fluorine atoms was noted to enhance lipophilicity and improve cellular uptake, suggesting that this compound may exhibit enhanced bioactivity compared to non-fluorinated analogs .
- Therapeutic Potential : Another research project highlighted the role of similar compounds in modulating immune responses through JAK inhibition. This suggests that this compound could be explored for treating autoimmune diseases .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 488798-37-4 |
| Molecular Formula | C₁₅H₁₅FN₂O₃ |
| Molecular Weight | 290.29 g/mol |
| LogP | 2.898 |
| Potential Activities | Anticancer, Anti-inflammatory |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
